NBD-COCl

描述

准备方法

Synthetic Routes and Reaction Conditions

NBD-COCl is synthesized through a series of chemical reactions involving the introduction of a chloroformyl group to the NBD skeleton. The typical synthetic route involves the reaction of 4-chloroformylmethyl-7-nitro-2,1,3-benzoxadiazole with N-methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and heat sensitivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert gas at temperatures below 0°C to maintain its stability .

化学反应分析

Types of Reactions

NBD-COCl undergoes various chemical reactions, including:

Substitution Reactions: Reacts with amines to form NBD-labeled derivatives.

Derivatization Reactions: Used for the selective derivatization of aromatic diamines in aqueous solutions for HPLC analysis

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines under mild conditions.

Acidic Conditions: Optimal reaction conditions often involve low acetonitrile content and acidic pH.

Major Products

The major products formed from these reactions are NBD-labeled derivatives, which are used for various analytical purposes .

科学研究应用

NBD-COCl has a wide range of applications in scientific research, including:

Analytical Chemistry: Used for HPLC labeling due to its high reactivity with amines and biothiols.

Medical Research: Plays a role in the chiral analysis of lactate and 3-hydroxybutyrate enantiomers in human clinical samples.

Industrial Applications: Used in large-scale manufacturing processes for the production of various materials.

Environmental Sensing: Employed in the detection of toxic gases like phosgene.

作用机制

The mechanism of action of NBD-COCl involves its interaction with target compounds to form detectable derivatives. This interaction is primarily driven by the high reactivity of the NBD skeleton towards amines and biothiols. The compound forms stable derivatives that can be easily detected and analyzed using HPLC .

相似化合物的比较

NBD-COCl is unique due to its high reactivity and selectivity towards amines and biothiols. Similar compounds include:

NBD-Cl (7-nitrobenzo-2-oxa-1,3-diazole chloride): Used for fluorescent labeling of hydroxylated natural compounds.

NBD-Triterpene Conjugates: Used for their optical fluorescence properties and biological activities.

This compound stands out due to its specific application in HPLC labeling and its effectiveness in detecting carcinogenic aromatic amines .

生物活性

NBD-COCl, or N-(7-nitrobenz-2-oxa-1,3-diazole)-N'-(2-chloroethyl) amine, is a compound of significant interest in the field of microbiology and biochemistry due to its unique properties and biological activities. This article explores its antimicrobial properties, mode of action, and potential applications in research and therapeutics.

Overview of this compound

This compound is a fluorescently labeled compound derived from benzoxadiazole, which has been utilized for various biological studies. Its structural characteristics allow it to interact with biological membranes, making it a valuable tool for studying cellular processes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against several pathogenic bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

Comparative Efficacy

The antimicrobial efficacy of this compound has been compared to that of benzalkonium chloride (BAC), a well-known quaternary ammonium compound (QAC). The findings indicate that this compound's activity is comparable to that of BAC, with similar mechanisms of action observed. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against these pathogens have been systematically evaluated.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | 30 | 60 |

| Benzalkonium Chloride | 60 | 120 |

The mode of action of this compound involves its preferential localization within the bacterial cell envelope. This localization disrupts membrane integrity, leading to cell death. Confocal laser scanning microscopy (CLSM) studies have shown that this compound accumulates in the cell membranes, similar to BAC, which is crucial for its antimicrobial effects.

Cellular Interactions

This compound's interaction with bacterial membranes can be summarized as follows:

- Membrane Disruption : The compound integrates into the lipid bilayer, causing structural changes that compromise membrane integrity.

- Efflux Mechanisms : Studies indicate that efflux pumps, particularly TolC-mediated systems in E. coli, play a role in the reduced accumulation of this compound in resistant strains.

- Phenotypic Heterogeneity : Variability in susceptibility among bacterial populations suggests that some cells are inherently more resistant due to differences in membrane composition or efflux activity.

Study 1: Efficacy Against Resistant Strains

A study conducted on BAC-tolerant E. coli strains revealed that treatment with this compound resulted in bimodal killing kinetics. This indicates that while some cells succumbed to treatment quickly, others displayed resilience, likely due to reduced cellular adsorption.

Study 2: Fluorescent Properties Utilization

The fluorescent properties of this compound have been harnessed for real-time tracking of bacterial responses to antimicrobial agents. Flow cytometry and fluorescence microscopy were employed to visualize the accumulation and efflux dynamics of this compound in live bacterial cultures.

Conclusion and Future Directions

This compound represents a promising candidate for further research into antimicrobial agents due to its potent activity and unique properties. Future studies should focus on:

- Elucidating the detailed mechanisms behind its action.

- Exploring its potential as a therapeutic agent against resistant bacterial strains.

- Investigating its application in drug delivery systems leveraging its fluorescent properties.

属性

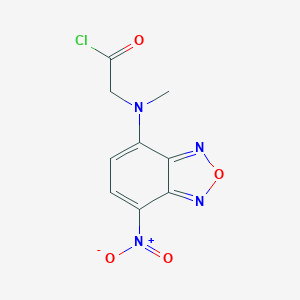

IUPAC Name |

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O4/c1-13(4-7(10)15)5-2-3-6(14(16)17)9-8(5)11-18-12-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKGIXBLRWZLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)Cl)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140164-85-8 | |

| Record name | NBD-COCl [=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole] [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes NBD-COCl suitable for fluorescence detection in HPLC?

A1: this compound reacts with analytes to form fluorescent derivatives, enabling their detection at very low concentrations. This is particularly useful for compounds lacking inherent fluorescence, making them difficult to analyze using conventional HPLC methods. For instance, researchers used this compound to derivatize fluoxetine and norfluoxetine in rat plasma, significantly increasing their detectability in subsequent HPLC analysis [].

Q2: Can you provide an example of how this compound derivatization improves analytical sensitivity?

A2: In a study analyzing o-phenylphenol (OPP) in skin lotion, researchers achieved a lower limit of detection of 0.003 μg/mL using this compound derivatization and fluorescence detection []. This highlights the significant enhancement in sensitivity offered by this approach, enabling the quantification of trace amounts of OPP in complex matrices like skin lotion.

Q3: What types of compounds can be effectively derivatized with this compound?

A3: this compound exhibits reactivity towards compounds with primary or secondary amine groups. This versatility allows for its application in analyzing diverse analytes. Studies demonstrate its successful use in derivatizing fluoxetine [, ], norfluoxetine [], o-phenylphenol [], and even carcinogenic aromatic diamines [].

Q4: Are there specific reaction conditions that favor this compound derivatization?

A4: Research suggests that the effectiveness of this compound derivatization is influenced by factors like pH and solvent concentration. For instance, selective derivatization of aromatic diamines with this compound was achieved in a mildly acidic buffer (pH 5) with low acetonitrile content, minimizing interference from phenols and aliphatic amines []. This highlights the importance of optimizing reaction conditions for specific applications to ensure selectivity and efficiency.

Q5: Can you describe an example of a successful chiral separation achieved using this compound derivatization?

A5: Researchers effectively separated the enantiomers of fluoxetine (FLX) after derivatization with this compound [, ]. The resulting NBD-FLX enantiomers were separated using a chiral stationary phase (CHIRALPAK AD-RH) in reversed-phase HPLC. This enabled researchers to study the pharmacokinetics of individual FLX enantiomers in rats, demonstrating the utility of this compound derivatization in chiral analysis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。